molecular formula C11H12N2O2 B11173412 N-(2-cyanophenyl)-2-ethoxyacetamide

N-(2-cyanophenyl)-2-ethoxyacetamide

Cat. No.: B11173412
M. Wt: 204.22 g/mol
InChI Key: WCIHSCLEAAJWQW-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)-2-ethoxyacetamide is an acetamide derivative featuring a 2-cyanophenyl group attached to the nitrogen atom and an ethoxyacetamide side chain. The 2-cyanophenyl group introduces electron-withdrawing characteristics, while the ethoxy moiety may enhance lipophilicity and influence metabolic stability .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-ethoxyacetamide

InChI

InChI=1S/C11H12N2O2/c1-2-15-8-11(14)13-10-6-4-3-5-9(10)7-12/h3-6H,2,8H2,1H3,(H,13,14)

InChI Key

WCIHSCLEAAJWQW-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=CC=CC=C1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-2-ethoxyacetamide typically involves the reaction of 2-cyanophenylamine with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanophenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the amide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key differences and similarities between N-(2-cyanophenyl)-2-ethoxyacetamide and related compounds:

Compound Name Substituents/Modifications Key Properties/Applications Evidence Source
This compound - 2-cyanophenyl
- Ethoxyacetamide
Hypothesized antimicrobial/coordination activity (inferred from amide analogs)
2-Cyano-N-(2-methoxyphenyl)acetamide - 2-Methoxyphenyl
- Cyanoacetamide
Reduced lipophilicity vs. ethoxy analog
N-(5-Amino-2-chlorophenyl)-2-ethoxyacetamide - 5-Amino-2-chlorophenyl
- Ethoxyacetamide
Discontinued (potential stability issues)
2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide - 2-Cyano-4-nitrophenyl
- Chloroacetamide
Enhanced electron-withdrawing effects
N-(2-Ethoxyphenyl)-2-phenylacetamide derivatives - 2-Ethoxyphenyl
- Varied aryl/heterocyclic groups
Ligand properties, crystal packing via hydrogen bonds

Key Observations

Substituent Impact on Electronic Properties: The 2-cyanophenyl group in the target compound contrasts with 2-methoxyphenyl () and 4-nitro/chloro substituents (). Ethoxy vs. Methoxy: Ethoxy groups (e.g., ) confer higher lipophilicity than methoxy, affecting solubility and membrane permeability .

The target compound may share these traits. Amide-containing compounds (e.g., ) often act as ligands in coordination chemistry due to their ability to bind metal ions via the carbonyl oxygen .

Synthetic Considerations :

  • Synthesis of similar compounds (e.g., ) involves coupling reactions (e.g., 2-arylacetic acids with amines via carbodiimide-mediated activation). The target compound could be synthesized analogously .

Safety and Stability: notes discontinuation of N-(5-Amino-2-chlorophenyl)-2-ethoxyacetamide, possibly due to stability or toxicity concerns. This highlights the need for thorough toxicological profiling of ethoxyacetamide derivatives .

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